molecular formula C10H12N2O2S B13299724 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13299724
M. Wt: 224.28 g/mol
InChI Key: UGHHDKZSSDCJCB-UHFFFAOYSA-N
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Description

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a 5-carboxylic acid moiety and a substituted amino group at the 2-position of the thiazole ring. Thiazoles are known for their versatility in drug design due to their ability to engage in hydrogen bonding, π-π stacking, and interactions with enzymatic targets .

This structural motif may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(3-methylpent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-4-10(3,5-2)12-9-11-6-7(15-9)8(13)14/h1,6H,5H2,2-3H3,(H,11,12)(H,13,14)

InChI Key

UGHHDKZSSDCJCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-methylpent-1-yn-3-amine with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating its nucleophilic attack on the thiazole ring. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The pharmacological activity of thiazole derivatives is highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of Thiazole-5-Carboxylic Acid Derivatives

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Biological Activity Reference(s)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino 284.74 Antidiabetic (reduces blood glucose via insulin sensitivity enhancement)
Febuxostat (FB) 3-Cyano-4-isobutoxyphenyl 316.37 Xanthine oxidase inhibition (gout treatment)
2-{[3-(Trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino 302.27 Not explicitly reported; potential enzyme inhibition inferred from structural similarity
2-[methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid N-methylanilino 234.28 No specific activity reported; used in life science research
Target Compound: 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid 3-Methylpent-1-yn-3-ylamino ~265.35* Hypothesized: Potential anti-inflammatory or metabolic modulation -

*Calculated based on molecular formula.

Key Findings from Analogues

Antidiabetic Activity

BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose by 42% and improving oxidative enzyme activity (e.g., SOD, CAT) . The 4-chlorobenzyl group is critical for binding to insulin receptor substrates, as removal of the chloro-substituent reduced efficacy by >50% .

Xanthine Oxidase Inhibition

Febuxostat’s 3-cyano-4-isobutoxyphenyl group enables strong interactions with xanthine oxidase’s molybdenum center, achieving IC₅₀ values in the nanomolar range . Structural studies reveal that direct linkage between the phenyl and thiazole rings (unlike methylene spacers in BAC derivatives) enhances conformational rigidity and potency .

Impact of Alkyne and Bulky Substituents

The target compound’s 3-methylpent-1-yn-3-yl group introduces steric hindrance and alkyne functionality. Similar alkyne-containing thiazoles (e.g., 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylic acid) show enhanced solubility and metabolic stability compared to purely aromatic analogues . This suggests the target compound may exhibit improved bioavailability.

Biological Activity

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a thiazole ring and amino and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • Structural Features : The compound includes a thiazole ring, an amino group, and a carboxylic acid, which contribute to its reactivity and biological interactions.

The biological activity of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can bind to active sites on proteins, potentially modulating their functions. Current research is focused on understanding these interactions in relation to therapeutic applications, especially in cancer treatment and antimicrobial activity.

Antimicrobial Activity

Research indicates that 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis. For example, compounds with similar thiazole structures have demonstrated potent anti-proliferative effects against various tumor cell lines, suggesting that 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid might exhibit similar properties .

Study 1: Antimicrobial Efficacy

A study conducted using agar-well diffusion methods assessed the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results showed that it effectively induced G0/G1 phase arrest in human B-cell lymphoma cells (BJAB), with no significant toxicity observed in normal human cells. This selectivity suggests a promising therapeutic window for further development .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-(Pent-1-yn-3-yloxy)-1,3-thiazoleC10H12N2O2SModerate antimicrobial activity
2-(Amino)-1,3-thiazole derivativesVariesGeneral anticancer properties
2-(3-Benzamidopropanamido)thiazoleC11H14N4O2SStrong inhibition of HSET (KIFC1) in cancer cells

The unique substitution pattern of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid enhances its reactivity and biological profile compared to other thiazole derivatives .

Q & A

Q. What are the common synthetic routes for 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid, and what factors influence yield optimization?

The synthesis typically involves multi-step processes, including cyclization of precursors or condensation reactions. For example, thiazole rings are often formed via reactions between thioamides and α-halo carbonyl compounds under acidic or basic conditions. Key factors affecting yield include solvent choice (e.g., dimethyl sulfoxide for polar intermediates), temperature control (reflux conditions), and pH adjustments to minimize side reactions. Optimizing stoichiometry and using dehydrating agents (e.g., P₂O₅) can further enhance efficiency .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

Structural characterization employs analytical techniques such as:

  • NMR spectroscopy : To confirm proton environments and substituent positions (e.g., distinguishing between aromatic and aliphatic protons).
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • Mass spectrometry : For molecular weight verification and fragmentation pattern analysis. X-ray crystallography may also be used for absolute configuration determination in crystalline derivatives .

Q. What are the foundational biological activities associated with thiazole-5-carboxylic acid derivatives?

Thiazole derivatives exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The carboxylic acid moiety enhances solubility and bioavailability, while the amino and alkyl/alkynyl substituents influence target binding. For example, 4-methylphenyl analogs show antimicrobial activity, and trifluoropropyl derivatives demonstrate potential in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-5-carboxylic acid derivatives with varying substituents?

Discrepancies often arise from structural modifications (e.g., halogen vs. methyl groups) altering pharmacokinetics or binding affinity. Systematic structure-activity relationship (SAR) studies are critical:

  • Compare substituent effects using in vitro assays (e.g., IC₅₀ values against target enzymes).
  • Analyze electronic properties (e.g., electron-withdrawing CF₃ groups in enhance metabolic stability).
  • Use computational docking to predict interactions with biological targets (e.g., binding pocket complementarity for 4-chlorophenyl vs. 4-methylphenyl groups) .

Q. What experimental strategies are recommended for optimizing this compound’s efficacy in diabetes-related research?

Evidence from streptozotocin-induced diabetic models suggests:

  • Dose-response studies : To identify effective concentrations for glucose regulation and β-cell protection.
  • Co-administration with antioxidants : To mitigate oxidative stress, a key factor in diabetic complications.
  • Isothermal titration calorimetry (ITC) : To quantify binding affinity with insulin receptor variants .

Q. How can computational chemistry aid in predicting interactions between this compound and biological targets?

Methods include:

  • Molecular docking : Using tools like AutoDock Vina to simulate binding modes (e.g., highlights triazole-thiazole hybrids targeting enzymes).
  • Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes over time.
  • InChI-based cheminformatics : Leveraging unique identifiers (e.g., InChI=1S/C7H6F3NO2S...) for database mining and analog design .

Q. What are the challenges in synthesizing stereochemically complex analogs of this compound, and how can they be addressed?

Chirality introduces challenges in regioselectivity and purification. Strategies include:

  • Chiral auxiliaries : To control stereochemistry during cyclization (e.g., ’s helical γ-amino acids).
  • Asymmetric catalysis : Using transition metal catalysts (e.g., Pd-mediated cross-coupling for alkynyl groups).
  • Chromatographic resolution : Chiral HPLC columns to separate enantiomers .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

  • pH-dependent stability assays : Incubate the compound in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8) environments.
  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • LC-MS monitoring : Track degradation products over time .

Q. What analytical approaches are suitable for detecting impurities in synthesized batches?

  • High-resolution mass spectrometry (HR-MS) : Identifies low-abundance contaminants (e.g., ’s febuxostat impurity profiling).
  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals from byproducts.
  • Elemental analysis : Validates stoichiometric purity .

Data Interpretation and Conflict Resolution

Q. How can conflicting results in enzyme inhibition assays be reconciled?

Potential causes include assay variability (e.g., substrate concentration, incubation time) or compound aggregation. Mitigation strategies:

  • Dose-response validation : Repeat assays across multiple laboratories.
  • Dynamic light scattering (DLS) : Check for colloidal aggregation artifacts.
  • Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

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